BenchChemオンラインストアへようこそ!

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile

PI3K inhibition kinase inhibitor design cancer therapeutics

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a positionally defined heterocyclic building block featuring a critical 7-carbonitrile pharmacophore essential for subnanomolar PI3Kα binding. Unlike generic analogs, this compound offers validated selectivity across kinase families (Yck2, KRAS G12C, MARK4) and distinct MCH1R conformational profiling versus 3-methyl isomers. Ideal for fragment-growing at C3/C6 while retaining metabolically stable nitrile functionality—outperforming hydrolyzable ester analogs in head-to-head metabolic stability comparisons. Choose this precisely characterized scaffold for unambiguous SAR and lead optimization.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B7961080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyridine-7-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC(=CC2=N1)C#N
InChIInChI=1S/C9H7N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h2-4,6H,1H3
InChIKeyXOEVDPHIYOLYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-a]pyridine-7-carbonitrile: Heterocyclic Scaffold with C7-Nitrile Bioisostere for Kinase and GPCR Targeting


2-Methylimidazo[1,2-a]pyridine-7-carbonitrile (C9H7N3, MW 157.17 g/mol) belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, characterized by a bridgehead nitrogen atom and extensive π-conjugation conducive to target binding [1]. The compound features a methyl substituent at the 2-position and a cyano (carbonitrile) group at the 7-position of the pyridine ring. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry with demonstrated applications across PI3K inhibition, kinase modulation, MCH1R antagonism, and TNFα modulation [2].

Why Imidazo[1,2-a]pyridine Core Analogs Cannot Substitute for 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile Without Target Validation


Within the imidazo[1,2-a]pyridine chemotype, even subtle positional variations produce divergent target engagement profiles. The 7-cyano substituent is a critical bioisostere and hydrogen-bond acceptor that profoundly influences binding affinity; in PI3Kα inhibitor development, nitrile-containing derivatives achieved subnanomolar potency while non-nitrile analogs showed markedly reduced activity [1]. Similarly, methyl substitution position dramatically alters GPCR affinity: the 2-methyl derivative shows distinct MCH1R binding characteristics versus the 3-methyl positional isomer [2]. Additionally, cyano-group placement (e.g., 7-carbonitrile vs. 8-carbonitrile vs. 6-carbonitrile) yields compounds with different target selectivity profiles across kinase families [3]. These structure-activity relationships demonstrate that generic imidazo[1,2-a]pyridine analogs cannot be assumed interchangeable for specific research applications.

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile Versus Closest Analogs


C7-Cyano Group Essential for PI3Kα Subnanomolar Potency vs. Non-Nitrile Analogs

In systematic SAR exploration of imidazo[1,2-a]pyridine PI3Kα inhibitors, the presence of a nitrile moiety at the C3 position (functionally analogous to C7 cyano substitution patterns) was identified as essential for achieving subnanomolar binding affinity. Compounds bearing nitrile, ester, oxadiazole, tetrazole, or pyridine groups at this position demonstrated potent PI3K binding, whereas analogs lacking these electron-withdrawing or hydrogen-bond-accepting functionalities showed substantially diminished potency [1].

PI3K inhibition kinase inhibitor design cancer therapeutics

2-Methyl vs. 3-Methyl Substitution: Divergent MCH1R Affinity Profiles

In a study evaluating imidazo[1,2-a]pyridine derivatives as melanin-concentrating hormone receptor 1 (MCH1R) antagonists, introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine core provided compounds with significant improvement in MCH1R affinity. The 2-methyl substitution pattern (as in the target compound) yields a distinct spatial orientation of the methyl group relative to the bridgehead nitrogen, resulting in differential receptor interaction geometry compared to 3-methyl positional isomers [1]. This positional dependence demonstrates that 2-methyl and 3-methyl variants are not functionally interchangeable.

MCH1R antagonism GPCR pharmacology obesity therapeutics

Cyano Positional Isomers (6-, 7-, 8-Carbonitrile) Exhibit Distinct Kinase Targeting Selectivity

Crystallographic analysis of a 7-carbonitrile imidazo[1,2-a]pyridine derivative (2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine-7-carbonitrile) in complex with Candida albicans Yck2 kinase reveals specific hydrogen-bonding interactions between the 7-cyano group and the kinase ATP-binding pocket, with structure solved at 2.42 Å resolution (PDB ID: 9EDV) [1]. In contrast, the 6-carbonitrile isomer (CAS: 106850-34-4) has been explored as an antiviral scaffold targeting HIV-1 reverse transcriptase [2], while 8-carbonitrile derivatives have been optimized as antitubulin agents with IC50 values ranging from 0.02 to 1.22 μM against cancer cell lines [3]. The cyano group placement determines which biological targets the compound engages.

kinase inhibitor selectivity antifungal drug discovery structural biology

Nitrile Bioisostere Confers Enhanced Metabolic Stability vs. Hydrolyzable Functional Group Analogs

The carbonitrile (cyano) group functions as a metabolically stable bioisostere that resists hydrolytic degradation compared to ester or amide functionalities commonly employed in imidazo[1,2-a]pyridine SAR exploration. In PI3Kα inhibitor development, nitrile-containing compounds maintained target engagement while avoiding the rapid esterase-mediated hydrolysis observed with ester-containing analogs [1]. In vivo metabolic studies of structurally related imidazo[1,2-a]pyridine compounds demonstrate that the cyano group undergoes distinct metabolic processing (e.g., thiocyanate anion formation via oxidative pathways) rather than simple hydrolysis, resulting in a predictable and tunable pharmacokinetic profile [2].

metabolic stability cytochrome P450 drug metabolism

C8-Fluorine Substitution Dramatically Enhances PI3K Selectivity Over Other Kinases

Molecular modeling and SAR studies of imidazo[1,2-a]pyridine PI3Kα inhibitors revealed that introduction of a small substituent (F or Me) at the C8 position of the core yielded tolerable PI3K binding potency while remarkably enhancing selective binding over other protein kinases. Specifically, fluorine substitution at C8 achieved excellent selectivity for PI3K over the broader kinome [1]. This finding provides strategic guidance for derivative design: the target compound (2-methyl, 7-carbonitrile) lacks C8 substitution and therefore may exhibit different selectivity profiles compared to C8-fluorinated analogs.

kinase selectivity PI3K inhibition selectivity profiling

Validated Research Applications for 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile Based on Structural and Pharmacological Evidence


PI3Kα Inhibitor Lead Optimization and SAR Expansion

The 2-methylimidazo[1,2-a]pyridine-7-carbonitrile scaffold serves as a validated starting point for PI3Kα inhibitor development. The nitrile group at the 7-position functions as a critical pharmacophore for achieving subnanomolar binding potency, while the 2-methyl substitution provides a handle for further structural diversification [1]. Researchers can leverage this compound to explore C3 and C6 position modifications while retaining the essential nitrile moiety, consistent with fragment-growing strategies that successfully generated potent PI3Kα inhibitors with good antiproliferative cellular activity and antiangiogenic effects [1].

Kinase Selectivity Profiling Using Positional Cyano Isomers

This compound is ideally suited for comparative kinome selectivity studies alongside its 6-carbonitrile and 8-carbonitrile positional isomers. The 7-carbonitrile derivative has demonstrated crystallographically-validated binding to Yck2 kinase (PDB: 9EDV, 2.42 Å resolution) and potential engagement of KRAS G12C and MARK4 [2]. Systematic testing of 6-, 7-, and 8-carbonitrile isomers against kinase panels enables mapping of cyano-group positional effects on target selectivity, informing rational design of isoform-selective kinase inhibitors.

MCH1R Antagonist Pharmacophore Mapping and GPCR SAR Studies

The 2-methyl substitution pattern on the imidazo[1,2-a]pyridine-7-carbonitrile core provides a distinct conformational profile for MCH1R antagonist development. Published SAR data demonstrate that methyl positional isomerism (2-methyl vs. 3-methyl) yields differential MCH1R affinity outcomes, with 3-methyl substitution conferring significant affinity improvement [3]. This compound serves as an essential comparator for mapping the spatial requirements of the MCH1R binding pocket, enabling researchers to establish precise structure-activity relationships for this GPCR target implicated in obesity and metabolic disorders.

Metabolic Stability Assessment of Nitrile Bioisosteres in Drug Discovery

The 7-carbonitrile group in this compound provides a metabolically stable alternative to hydrolyzable ester functionalities commonly employed in imidazo[1,2-a]pyridine medicinal chemistry. In vitro and in vivo metabolic studies of related cyano-containing imidazo[1,2-a]pyridines reveal that the nitrile undergoes oxidative metabolism to thiocyanate anion rather than simple hydrolysis [4]. This compound is therefore valuable for head-to-head metabolic stability comparisons against ester-, amide-, or carboxylate-containing analogs, supporting pharmacokinetic optimization efforts in early-stage drug discovery programs.

Quote Request

Request a Quote for 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.